molecular formula C15H19NO5 B1391007 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate CAS No. 648449-53-0

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

Cat. No.: B1391007
CAS No.: 648449-53-0
M. Wt: 293.31 g/mol
InChI Key: HQKCVTJZDCCIIF-UHFFFAOYSA-N
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Description

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups

Scientific Research Applications

Kinetic Resolution and Synthetic Applications

  • Kinetic Resolution of Benzoxazine Derivatives : Research has demonstrated the kinetic resolution of racemic 3-tert-butyl-3,4-dihydro-2H-[1,4]-benzoxazine through acylation by various chiral acyl chlorides. This process offers a preparative method to obtain enantiomerically pure forms of the compound, indicating its potential for applications requiring specific stereoisomers (Vakarov et al., 2019).

Structural Analysis and Formation

  • Structural Analysis of Oxazine Derivatives : A study conducted on different 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines revealed intricate hydrogen-bonded structures, showcasing the compound's potential in forming complex molecular assemblies. The oxazine ring, in these compounds, adopts a half-chair conformation, demonstrating its versatility in structural chemistry (Castillo et al., 2009).

Reactivity and Product Formation

  • Formation of Benzoxazine Derivatives : The reaction of certain alkylphenols with hexamethylene tetramine has been studied, indicating the formation of 3,4-dihydro-N-(hydroxybenzyl)-1,3,2-H-benzoxazines as primary reaction products. This suggests the compound's role in the formation of various benzoxazine derivatives under specific conditions (Kostyuchenko et al., 1984).

Ring-Opening Polymerization

  • Ring-Opening Polymerization Catalysts : Lanthanide complexes with benzoxazine-functionalized amine bridged bis(phenolate) ligands have shown efficacy in ring-opening polymerization of cyclic esters. These complexes exhibit distinct activities, indicating the potential of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate derivatives in polymer science (Liang et al., 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. It’s used in proteomics research , but the exact role it plays in this context is not detailed.

Safety and Hazards

This compound is labeled as an irritant , indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed. Always handle with appropriate safety measures.

Future Directions

The future directions of this compound are not specified in the search results. Given its use in proteomics research , it may have potential applications in the study of proteins and their functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types:

Properties

IUPAC Name

4-O-tert-butyl 6-O-methyl 2,3-dihydro-1,4-benzoxazine-4,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-10(9-11(12)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKCVTJZDCCIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate
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4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

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